

A Comparative Analysis of (R)-Acalabrutinib Cross-Reactivity with TEC Family Kinases

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Compound of Interest

Compound Name: (R)-Acalabrutinib

Cat. No.: B2740804

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(R)-Acalabrutinib (Calquence®) is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor. As a member of the Tec kinase family, BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation and survival. The development of second-generation BTK inhibitors like acalabrutinib aimed to improve upon the selectivity of the first-in-class inhibitor, ibrutinib, thereby minimizing off-target effects. This guide provides a comparative analysis of acalabrutinib's cross-reactivity with other members of the TEC kinase family, supported by experimental data and protocols.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of acalabrutinib against TEC family kinases, with ibrutinib included for comparison. The data is presented as IC₅₀ (half-maximal inhibitory concentration) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC₅₀ values indicate greater potency.

Kinase	(R)- Acalabrutinib IC50 (nM)	Ibrutinib IC50 (nM)	Acalabrutinib Selectivity (BTK/TEC Family Member)	Reference
BTK	3 - 5.1	1.5	1x	[1] [2]
TEC	9.7	~1.0 (implied)	~3x - 9x	[1] [2]
ITK	>1000	Low nM range	~323x	[2]
BMX	<100	Low nM range	~19x	[2] [3]
TXK	>1000	Low nM range	~94x	[2]

Note: IC50 values can vary between different assay conditions. The selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for BTK.

Biochemical IC50 values for kinase inhibition have demonstrated a selectivity of 4.2-fold for acalabrutinib and 1.0-fold for ibrutinib when comparing BTK to TEC.[\[1\]](#) Acalabrutinib was also found to be highly potent for TEC with an IC50 of 9.7 ± 2.6 nM.[\[1\]](#) In terms of kinetic efficiency ($k_{\text{inact}}/K_{\text{i}}$), acalabrutinib and ibrutinib showed nearly equivalent selectivity ratios of 3 and 1.5, respectively.[\[1\]](#) While acalabrutinib has been shown to be highly selective for BTK, inhibition of BMX and TEC was observed at concentrations below 100nM in biochemical kinase assays, though to a much lesser extent than with ibrutinib.[\[3\]](#) One study highlighted that acalabrutinib has improved target specificity over ibrutinib with 323-, 94-, 19-, and 9-fold selectivity over the other TEC kinase family members ITK, TXK, BMX, and TEC, respectively.[\[2\]](#)

Experimental Protocols

The determination of kinase inhibitor selectivity is commonly performed using in vitro biochemical kinase assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol outlines a common method for assessing kinase inhibition by measuring the phosphorylation of a substrate.

1. Materials:

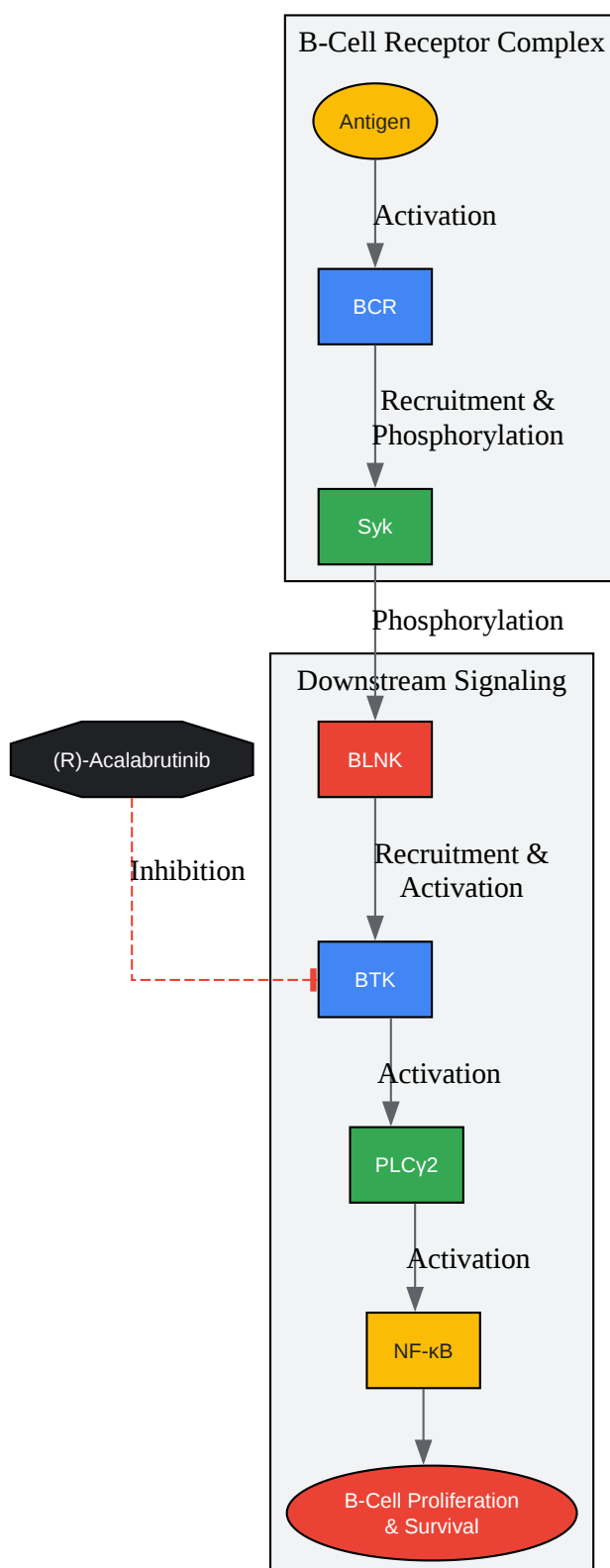
- Purified recombinant TEC family kinases (BTK, TEC, ITK, BMX, TXK)
- Specific peptide substrates for each kinase
- **(R)-Acalabrutinib** stock solution (e.g., 10 mM in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ATP solution
- Microplates (e.g., 384-well)
- Microfluidic mobility shift assay instrument

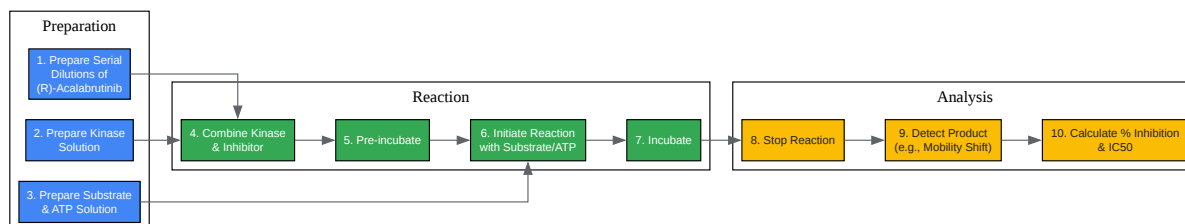
2. Procedure:

- **Compound Preparation:** Prepare serial dilutions of **(R)-Acalabrutinib** in DMSO. A typical starting concentration is 100 μ M, with 10-point, 3-fold serial dilutions.[\[4\]](#)
- **Reaction Setup:** In the wells of a microplate, add the kinase reaction buffer.
- Add the appropriate amount of the specific kinase to each well.
- Add the serially diluted **(R)-Acalabrutinib** or DMSO (as a vehicle control) to the wells.
- **Inhibitor Binding:** Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for the inhibitor to bind to the kinase.[\[4\]](#)
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should ideally be at the K_m for each kinase for accurate IC₅₀ determination.[\[4\]](#)

- Reaction Incubation: Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.^[5]
- Reaction Termination: Stop the reaction by adding a stop solution.
- Analysis: Analyze the reaction mixture using a microfluidic mobility shift assay instrument. This instrument separates the phosphorylated and unphosphorylated substrate based on their charge and size, allowing for the quantification of kinase activity.
- Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of **(R)-Acalabrutinib** compared to the DMSO control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.^[4]

Mandatory Visualizations





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